4-(2-Phenyl-1,3-thiazol-4-yl)aniline
CAS No.: 25021-48-1
Cat. No.: VC2417571
Molecular Formula: C15H12N2S
Molecular Weight: 252.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25021-48-1 |
|---|---|
| Molecular Formula | C15H12N2S |
| Molecular Weight | 252.3 g/mol |
| IUPAC Name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline |
| Standard InChI | InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 |
| Standard InChI Key | IOPGDXLYFPHBLA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
Introduction
Basic Information and Physical Properties
4-(2-Phenyl-1,3-thiazol-4-yl)aniline is an organic compound characterized by a thiazole heterocycle with phenyl and aniline substituents. It is known by several names in chemical databases and literature.
Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 25021-48-1 |
| Molecular Formula | C15H12N2S |
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline |
| Common Synonyms | 4-(2-Phenyl-thiazol-4-yl)-phenylamine; Benzenamine, 4-(2-phenyl-4-thiazolyl)- |
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 280-290 °C |
| Boiling Point | 455.3±37.0 °C (Predicted) |
| Density | 1.230±0.06 g/cm³ (Predicted) |
| pKa | 3.17±0.10 (Predicted) |
The compound exhibits a high melting point, indicating strong intermolecular forces in its crystal structure, likely due to hydrogen bonding capabilities of the amine group and π-π stacking interactions between aromatic rings .
Chemical Structure and Characteristics
Structural Features
The structure of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline consists of three main components:
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A central 1,3-thiazole ring (five-membered heterocycle containing sulfur and nitrogen)
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A phenyl group attached to the C-2 position of the thiazole
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An aniline group (aminophenyl) attached to the C-4 position of the thiazole
This arrangement creates an extended conjugated system that contributes to the compound's stability and reactivity profiles.
Electronic Properties
The extended π-conjugation across the molecule influences its electronic properties. The thiazole ring, being electron-deficient, can participate in various electronic interactions. The amine group on the phenyl ring serves as an electron-donating group, potentially increasing electron density in the aromatic system and affecting the compound's reactivity patterns .
Synthesis Methods
Several synthetic routes have been developed for preparing 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, with the Hantzsch thiazole synthesis being the most common approach.
Hantzsch Thiazole Synthesis
This classic method involves the cyclization of α-haloketones with thioamides or thiourea derivatives:
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Reaction of 2-bromoacetophenone with thiourea in ethanol under reflux conditions to form 2-phenyl-1,3-thiazole-4-amine
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Subsequent coupling with appropriate aniline derivatives to produce the target compound
Alternative Synthetic Routes
Additional synthetic pathways include:
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Condensation reactions between phenylthioamides and α-haloketones
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Cross-coupling reactions using palladium catalysts (Suzuki or Stille couplings)
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Cyclization of N-phenylthiourea derivatives with α-bromoacetophenone
The choice of synthetic route depends on available starting materials, desired purity, and scale of production. Reaction conditions typically involve the use of polar solvents such as ethanol, DMF, or acetic acid, with heating under reflux for several hours.
Chemical Reactivity
Reactivity of the Amine Group
The primary amine group in 4-(2-Phenyl-1,3-thiazol-4-yl)aniline serves as a key reactive site for further functionalization:
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Acylation: Formation of amides through reaction with acyl chlorides or anhydrides
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Alkylation: N-alkylation reactions with alkyl halides
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Diazotization: Formation of diazonium salts that can undergo coupling reactions
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Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents
Reactivity of the Thiazole Ring
The thiazole ring can participate in various reactions:
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Electrophilic substitution at C-5 position (though more challenging than typical aromatic systems)
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Nucleophilic substitution, particularly when activated by electron-withdrawing groups
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Metalation reactions using strong bases, enabling further functionalization
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Oxidation reactions affecting the sulfur atom
Biological Activities
Antimicrobial Properties
Compounds containing the thiazole moiety, including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline derivatives, have demonstrated significant antimicrobial activities. Studies have shown efficacy against:
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Gram-positive bacteria (including Staphylococcus aureus)
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Gram-negative bacteria (including Escherichia coli)
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Various fungal strains (including Candida albicans and Aspergillus niger)
Applications in Chemical Research
Pharmaceutical Applications
4-(2-Phenyl-1,3-thiazol-4-yl)aniline serves as an important building block in medicinal chemistry:
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Precursor for developing antimicrobial agents
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Scaffold for designing enzyme inhibitors
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Starting material for synthesizing receptor ligands and modulators
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Component in the development of anti-inflammatory and analgesic drugs
Materials Science Applications
The extended conjugated system in 4-(2-Phenyl-1,3-thiazol-4-yl)aniline makes it relevant for materials science applications:
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Development of organic electronic materials
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Synthesis of dyes and fluorescent compounds
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Components in organic photovoltaics
Use as a Chemical Intermediate
The compound serves as a versatile intermediate for synthesizing more complex molecules:
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Formation of hydrazone derivatives
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Development of azo dyes through diazotization and coupling reactions
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Synthesis of Schiff bases and related compounds
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Preparation of heterocyclic hybrids containing the thiazole moiety
Structure-Activity Relationships
Effect of Structural Modifications
Research has investigated how modifications to the basic structure of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline affect its biological activities:
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Substitutions on the phenyl ring attached to the thiazole can alter binding affinity to biological targets
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Modifications of the aniline group influence solubility and bioavailability
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Introduction of additional heterocyclic rings can enhance specificity for certain enzymes or receptors
Pharmacophore Elements
Key structural elements contributing to the biological activity include:
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The thiazole ring serving as a rigid scaffold
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The amine group functioning as a hydrogen bond donor
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The phenyl rings providing hydrophobic interactions
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The extended conjugated system enabling π-π stacking with aromatic amino acids in protein binding sites
Research Findings and Recent Developments
Synthetic Advancements
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing 4-(2-Phenyl-1,3-thiazol-4-yl)aniline and its derivatives:
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Microwave-assisted synthesis allowing shorter reaction times and higher yields
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One-pot multicomponent reactions reducing the number of isolation and purification steps
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Green chemistry approaches using more environmentally benign solvents and reagents
Medicinal Chemistry Studies
Investigation of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline derivatives as potential therapeutic agents has yielded promising results:
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Development of analogs with enhanced antimicrobial properties
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Identification of structural modifications that improve anti-inflammatory activity
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Studies on the compound's potential applications in cancer therapy
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Investigation of its role as a component in multi-targeted drug design
Structural Analogs and Derivatives
Several structural analogs of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline have been synthesized and studied, including:
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